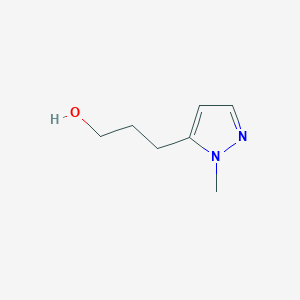
3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is an organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a propanol chain at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Addition of the Propanol Chain: The final step involves the addition of a propanol chain at the 3-position, which can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine.
Substitution: 3-(1-Methyl-1H-pyrazol-5-yl)propyl chloride.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active pyrazole derivatives. It can be used to study enzyme interactions and metabolic pathways involving pyrazole-containing compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and functional versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-(2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-5,10H,2-3,6H2,1H3 |
Clave InChI |
QCJKGEQAOIQBSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



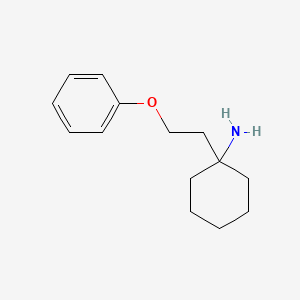
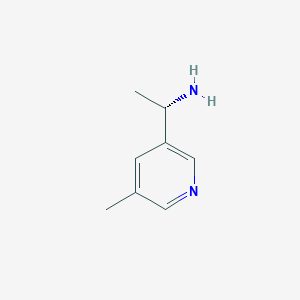
![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)
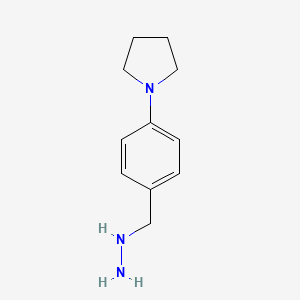
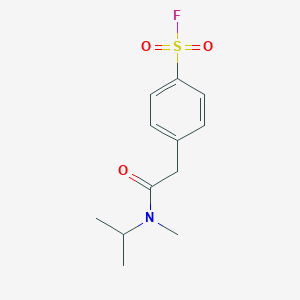

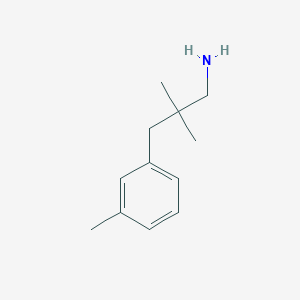
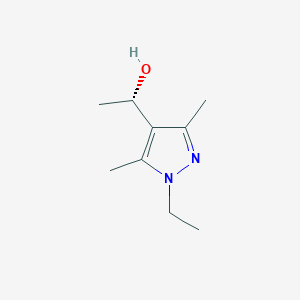

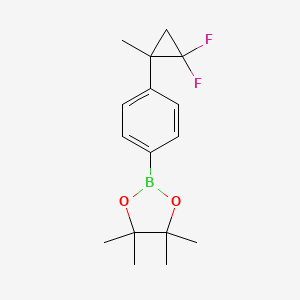

![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
